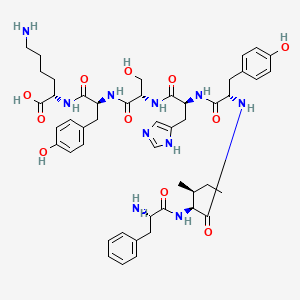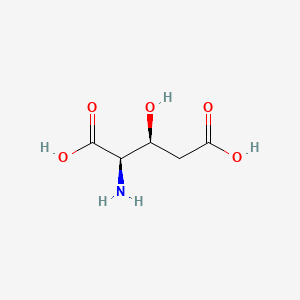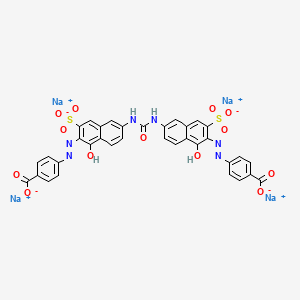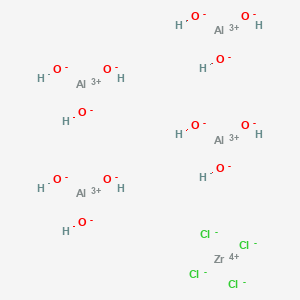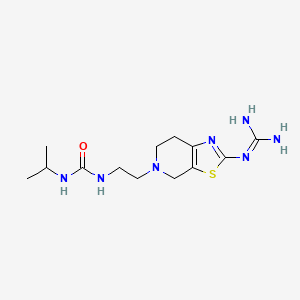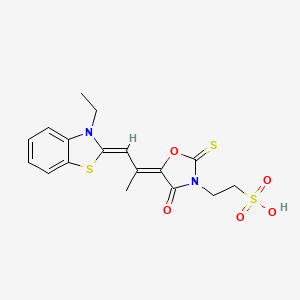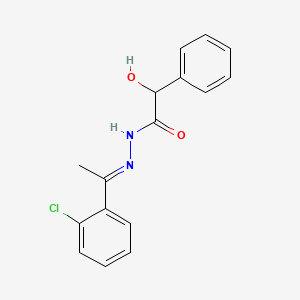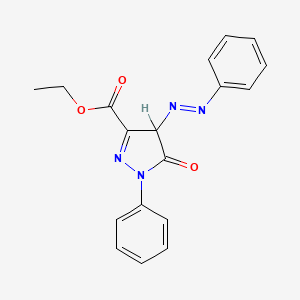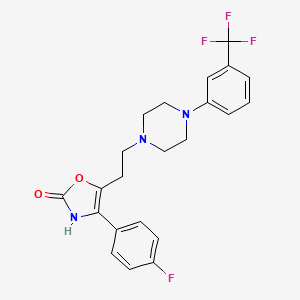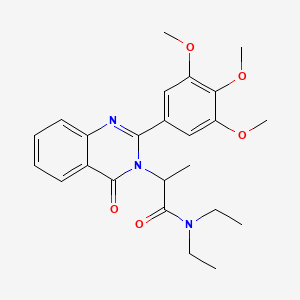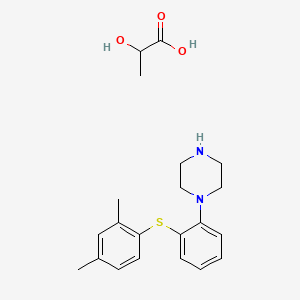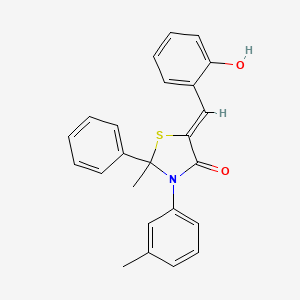
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone is a heterocyclic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a thiazolidinone ring fused with various aromatic groups, contributes to its wide range of applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone typically involves the condensation of 2-hydroxybenzaldehyde with 2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anti-inflammatory Activity: It modulates the production of inflammatory cytokines and inhibits the activity of cyclooxygenase enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4-thiazolidinone: Shares the thiazolidinone core structure but lacks the additional aromatic groups.
3-(3-Methylphenyl)-2-phenyl-4-thiazolidinone: Similar structure but without the hydroxyphenylmethylene group.
Uniqueness
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone is unique due to its combination of multiple aromatic groups and the presence of a hydroxyphenylmethylene moiety. This unique structure enhances its biological activity and makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
86128-73-6 |
|---|---|
Molekularformel |
C24H21NO2S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-methyl-3-(3-methylphenyl)-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21NO2S/c1-17-9-8-13-20(15-17)25-23(27)22(16-18-10-6-7-14-21(18)26)28-24(25,2)19-11-4-3-5-12-19/h3-16,26H,1-2H3/b22-16- |
InChI-Schlüssel |
NDWQLCFLMYIKBP-JWGURIENSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3O)/SC2(C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3O)SC2(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


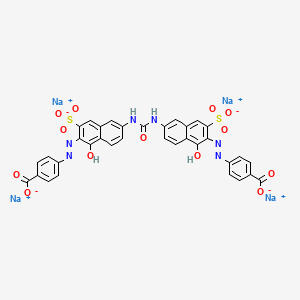

![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
